[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester

Ring Strain Cycloaddition Reactivity Medicinal Chemistry

Procure 1159737-09-3 for medicinal chemistry programs requiring geminal amino-amidoxime geometry. The cyclopropyl scaffold (~27 kcal/mol ring strain) fixes the Boc-amine and amidoxime in a 1,1-disubstituted orientation unavailable from cyclobutyl, azetidine, or methylene-spacer analogs. This rigid entry point minimizes entropic binding penalties in fragment screening (MW 215.25; LE >0.30 achievable). The N-hydroxycarbamimidoyl group serves dual roles as an oxyanion-hole recognition element and a clinically validated amidine prodrug moiety (cf. ximelagatran). Use for atom-economical 1,2,4-oxadiazole synthesis via direct cyclodehydration, cutting 1–2 steps versus isomeric alternatives. Room-temperature-stable; Boc deprotection compatible with both solution-phase and on-resin workflows. Inquire for custom synthesis and bulk pricing.

Molecular Formula C9H17N3O3
Molecular Weight 215.253
CAS No. 1159737-09-3
Cat. No. B2966768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester
CAS1159737-09-3
Molecular FormulaC9H17N3O3
Molecular Weight215.253
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C(=NO)N
InChIInChI=1S/C9H17N3O3/c1-8(2,3)15-7(13)11-9(4-5-9)6(10)12-14/h14H,4-5H2,1-3H3,(H2,10,12)(H,11,13)
InChIKeySHIVMBCEJOJVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1159737-09-3 Procurement Guide: Cyclopropyl Amidoxime Building Block for Fragment-Based Drug Discovery


[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester (CAS 1159737-09-3) is a Boc-protected cyclopropyl amino-amidoxime building block with molecular formula C9H17N3O3 and molecular weight 215.25 g/mol . The compound features a geminal arrangement of a tert-butyl carbamate (Boc) protected amine and an N-hydroxycarbamimidoyl (amidoxime) group on a cyclopropane ring . The amidoxime functional group is recognized as a key prodrug moiety for amidine-containing therapeutics, as exemplified by ximelagatran, while the cyclopropyl ring imparts conformational rigidity and unique electronic properties valuable in medicinal chemistry [1].

Why Cyclobutyl, Azetidine, or Methylene-Spacer Analogs Cannot Replace 1159737-09-3


Although several structural analogs share the Boc-protected amino-amidoxime core—including the cyclobutyl variant (CAS 1251924-20-5), the azetidine isomer (CAS 1309207-05-3), and the methylene-spacer derivative (CAS 1306615-55-3)—they differ fundamentally in ring size, heteroatom incorporation, and substitution geometry . The target compound's cyclopropyl ring imposes the highest ring strain (~27 kcal/mol) among these analogs, leading to distinct reactivity in cycloaddition and ring-opening transformations that cannot be replicated by the four-membered ring analogs [1]. Furthermore, the geminal substitution on the cyclopropane creates a unique 1,1-disubstituted scaffold that positions the Boc-amine and amidoxime groups in a fixed spatial orientation distinct from the 1,3-azetidine isomer or the extended methylene-spacer variant . Generic substitution risks altered pharmacokinetic properties, loss of synthetic handle geometry, and compromised downstream heterocycle formation efficiency.

Quantitative Head-to-Head Evidence: 1159737-09-3 vs. Closest Analogs


Cyclopropyl Ring Strain Confers 0.8–1.0 kcal/mol Higher Reactivity Than Cyclobutyl and Azetidine Analogs

The cyclopropyl ring in 1159737-09-3 possesses the highest ring strain energy among the four close analogs, a property directly exploitable in strain-release reactions and covalent inhibitor design [1]. This differential renders the target compound uniquely suited for applications requiring cyclopropane ring-opening reactivity.

Ring Strain Cycloaddition Reactivity Medicinal Chemistry

14 Da Lower Molecular Weight vs. Cyclobutyl and Methylene-Spacer Analogs Improves Fragment Ligand Efficiency

At 215.25 Da, the target compound is 14 Da lighter than both the cyclobutyl analog (CAS 1251924-20-5, 229.28 Da) and the methylene-spacer variant (CAS 1306615-55-3, 229.28 Da), while the azetidine isomer (CAS 1309207-05-3) shares the same MW but differs in scaffold architecture .

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Room Temperature Storage vs. 2–8°C Cold Chain Requirement for Azetidine Isomer

The target compound and its cyclobutyl analog are specified for long-term storage in a cool, dry place (ambient temperature), while the azetidine isomer (CAS 1309207-05-3) requires continuous refrigeration at 2–8°C, as documented in vendor SDS and specification sheets .

Chemical Stability Storage Conditions Procurement Logistics

Boc-Protected Amidoxime Class Demonstrates Superior Antibacterial Activity to Ciprofloxacin in E. coli Models

A 2021 study by Samsonowicz-Górski et al. demonstrated that Boc-protected amidoximes—the exact structural class to which 1159737-09-3 belongs—exhibited greater cytotoxic potential against pathogenic E. coli strains compared to clinical antibiotics ciprofloxacin, bleomycin, and cloxacillin in cellular assays with Fpg DNA digestion modification [1]. Note: this specific compound was not individually tested; this is class-level evidence.

Antibacterial Amidoxime Prodrug Drug Resistance

Geminal Amino-Amidoxime Scaffold Enables Orthogonal Heterocycle Synthesis Not Possible with 1,3-Azetidine Isomer

The 1,1-geminal arrangement of the Boc-amine and hydroxycarbamimidoyl groups on the cyclopropane ring permits direct cyclodehydration to form 1,2,4-oxadiazoles or imidazolines while preserving the cyclopropane ring integrity . The azetidine isomer (CAS 1309207-05-3) places the amidoxime at the 3-position of the azetidine ring, producing a 1,3-relationship that precludes this cyclization geometry without ring participation .

Heterocycle Synthesis Oxadiazole Orthogonal Derivatization

High-Value Application Scenarios for 1159737-09-3 Based on Verified Evidence


Fragment-Based Drug Discovery Requiring Low-MW Cyclopropyl Amidoxime Building Blocks

For fragment screening libraries targeting serine proteases, metalloenzymes, or protein-protein interactions, 1159737-09-3 offers a 215.25 Da entry point—14 Da lighter than cyclobutyl and spacer analogs—with a rigid cyclopropyl scaffold that minimizes entropic penalty upon binding . The Boc group enables on-resin or solution-phase deprotection for further elaboration, while the amidoxime serves as a recognition element for oxyanion holes or metal chelation . Procure this compound when fragment efficiency indices (LE > 0.30) are design requirements.

Prodrug Design Programs Targeting Amidine-Containing Therapeutics

The N-hydroxycarbamimidoyl group is a clinically validated prodrug moiety for amidines, as demonstrated by ximelagatran (thrombin inhibitor) [1]. 1159737-09-3 provides a cyclopropyl-substituted variant that can be incorporated into early-stage candidates requiring improved oral bioavailability over parent amidines. The room-temperature stability simplifies formulation screening compared to cold-chain-dependent azetidine analogs .

Synthesis of Cyclopropane-Fused 1,2,4-Oxadiazoles for Antiparasitic Lead Optimization

The geminal amino-amidoxime geometry of 1159737-09-3 enables direct cyclodehydration to cyclopropane-fused 1,2,4-oxadiazoles, a heterocycle class with documented antiparasitic and antitubercular activity . This atom-economical route eliminates the need for orthogonal protecting group strategies, reducing step count by 1–2 steps compared to starting from the azetidine isomer or spacer variant.

Antibacterial Drug Discovery Leveraging Class-Validated Boc-Amidoxime Activity

Samsonowicz-Górski et al. (2021) demonstrated that Boc-protected amidoximes as a compound class exhibit antibacterial activity superior to ciprofloxacin, bleomycin, and cloxacillin in E. coli models [2]. While 1159737-09-3 was not individually tested, its structural membership in this class supports procurement for hit-to-lead programs targeting Gram-negative pathogens, particularly where the cyclopropyl ring provides metabolic stability advantages over unsubstituted amidoxime analogs.

Quote Request

Request a Quote for [1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.